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Misconception of TISCH as a Molecule
It is important to clarify a fundamental point regarding the topic of this technical guide. The term

"TISCH" does not refer to a specific molecule. Instead, TISCH is an acronym for the Tumor

Immune Single-cell Hub, a comprehensive and publicly accessible database that houses a vast

collection of single-cell RNA sequencing (scRNA-seq) data derived from the tumor

microenvironment (TME)[1][2][3]. Therefore, a structural analysis in the traditional sense of

determining the three-dimensional arrangement of atoms in a molecule is not applicable.

This guide will instead provide an in-depth technical overview of the TISCH database, a

resource of significant value to researchers, scientists, and drug development professionals.

We will delve into the structure of the database, the experimental and computational protocols

employed for data processing, and the various functionalities it offers for exploring the

complexities of the TME.

Introduction to the Tumor Immune Single-cell Hub
(TISCH)
The Tumor Immune Single-cell Hub (TISCH) is a large-scale, curated database that integrates

single-cell transcriptomic profiles from numerous high-quality tumor datasets across a wide

array of cancer types[1]. The primary objective of TISCH is to provide a centralized resource for

systematically visualizing, searching, and downloading gene expression atlases within the

TME, thereby enabling fast, flexible, and comprehensive exploration[1][4]. By applying a

uniform analysis pipeline to all datasets, TISCH allows for robust cross-study comparisons of

gene expression in different cell types, which is crucial for understanding the heterogeneity of
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the TME and its role in cancer progression and response to therapy[1][5]. The second iteration

of the database, TISCH2, has significantly expanded the number of included datasets and

cells, and has introduced new analytical functions[6][7].

Data Content and Organization
TISCH and its successor, TISCH2, have aggregated a substantial amount of scRNA-seq data.

The quantitative scope of the database is summarized below.

Table 1: Quantitative Overview of the TISCH Database
Metric TISCH (Initial Release) TISCH2 (Update)

Number of Datasets 79 190

Number of Cancer Types 27 50

Total Number of Cells ~2 million >6 million

Malignant Cells ~378,000 Not specified

Non-malignant Cells ~1.67 million Not specified

Human Datasets with

Immunotherapy
12 Not specified

Mouse Datasets with

Immunotherapy
5 Not specified

PBMC Datasets from Healthy

Donors
3 3

Data for TISCH (Initial Release) is sourced from multiple references describing the initial

database[1][2][8]. Data for TISCH2 is from publications detailing the updated version[6][9].

Experimental and Computational Protocols
The utility of the TISCH database is underpinned by a standardized workflow applied to all

ingested datasets. This ensures consistency and comparability across diverse studies.

Data Collection and Curation
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Data Sourcing: scRNA-seq datasets related to tumors are collected from public repositories

such as the Gene Expression Omnibus (GEO) and ArrayExpress[8].

Quality Control: Datasets are curated to include only those with a sufficient number of high-

quality cells (typically >1000)[8].

Metadata Integration: Each dataset is accompanied by relevant metadata, including species,

cancer type, treatment information, number of patients and cells, sequencing technology,

and tumor stage[4].

Standardized Analysis Pipeline (MAESTRO)
TISCH employs a uniform analysis pipeline, referred to as MAESTRO, for processing all

scRNA-seq data[9]. The key steps are outlined below.

Quality Control (Cell Level): Individual cells are filtered based on standard metrics to remove

low-quality data.

Batch Effect Removal: Computational methods are used to mitigate technical variations

between different samples or batches, which is crucial for accurate cross-dataset

comparisons[1].

Clustering: Cells are grouped into clusters based on their gene expression profiles.

Cell-type Annotation: A hierarchical cell-type annotation is performed at three levels:

malignancy, major-lineage, and minor-lineage[9]. This detailed annotation is a key feature of

TISCH.

Differential Expression Analysis: Genes that are differentially expressed between different

cell clusters are identified[1].

Functional Enrichment Analysis: Gene Set Enrichment Analysis (GSEA) is performed to

identify enriched biological pathways (e.g., KEGG and HALLMARK pathways) in different cell

populations[1][9].

The overall workflow of the TISCH2 database is depicted in the following diagram.
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Data Acquisition and Processing

TISCH2 Database

Analysis and Visualization Modules

Dataset Module Features Gene Module Features

Data Collection (Public Repositories)

MAESTRO Uniform Analysis Pipeline

Hierarchical Cell-Type Annotation

Curated scRNA-seq Data
(>6 million cells, 190 datasets)

Dataset Module Gene Module

Single-Dataset Exploration Multiple-Dataset Comparison Cell-Cell Interaction Analysis Transcription Factor Enrichment Gene Expression Visualization Gene-Gene Correlation Survival Analysis

Click to download full resolution via product page

TISCH2 database workflow and features.

Core Functionalities and Visualization Tools
TISCH provides a user-friendly web interface with two main modules for data exploration: the

Dataset module and the Gene module[2][4].

Dataset Module
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This module allows for in-depth exploration of individual or multiple datasets.

Single-Dataset Exploration: Users can view clustering results (e.g., on UMAP plots) and the

top differentially expressed genes for each cell cluster[9]. Gene expression can be visualized

on these plots.

Multiple-Dataset Comparison: This feature enables the comparison of gene expression

across different datasets, which is valuable for identifying consistent patterns across various

cancer types or treatment conditions[1].

Cell-Cell Interaction (CCI) Analysis: TISCH2 integrates tools like CellChat to infer and

visualize cell-cell communication networks based on ligand-receptor pairs[9]. This is crucial

for understanding the signaling dynamics within the TME.

Transcription Factor (TF) Enrichment: The database provides analyses to predict the

transcriptional regulators that are active in different cell clusters, offering insights into the

gene regulatory networks[9].

The logical relationship for exploring cell-cell interactions within a single dataset is illustrated

below.

Select Single Dataset

Select Source and Target Cell Clusters View Interaction Count Heatmap

Visualize Significant Ligand-Receptor Pairs

Click to download full resolution via product page

Cell-cell interaction analysis workflow.

Gene Module
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The Gene module is designed for gene-centric queries across the entire database.

Gene Expression Visualization: Users can search for a gene of interest and visualize its

expression levels across different cell types and datasets using heatmaps and violin

plots[10].

Gene-Gene Correlation: TISCH2 can identify genes whose expression patterns are

correlated with a query gene, helping to uncover co-regulated genes and potential functional

relationships[6].

Survival Analysis: The platform includes functionality to perform survival analysis based on

gene expression levels, linking expression patterns to clinical outcomes[6].

The workflow for a typical gene-centric query is as follows.

Input Gene of Interest

Select Cancer Type(s)

Expression Heatmap Violin Plots Correlated Genes Survival Plots

Click to download full resolution via product page

Workflow for a gene-centric query in TISCH.

Conclusion
While "TISCH" is not a molecule, the Tumor Immune Single-cell Hub represents a structured

and invaluable resource for the scientific community. By providing a vast, curated, and

uniformly analyzed collection of single-cell transcriptomic data, TISCH and TISCH2 empower

researchers to investigate the intricate cellular and molecular landscape of the tumor

microenvironment. Its comprehensive suite of visualization and analysis tools facilitates the
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identification of novel therapeutic targets, the exploration of gene regulatory networks, and a

deeper understanding of the mechanisms underlying cancer immunity and therapy response[1]

[4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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